Executive Summary Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a high-value heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors and modulators of Transient Receptor Potential (TRP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a high-value heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors and modulators of Transient Receptor Potential (TRP) channels. As a medicinal chemistry scaffold, it combines the conformational rigidity of the azetidine ring with the hydrogen-bond accepting capability of the pyridine moiety.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, solid-state characterization, and utility in Fragment-Based Drug Discovery (FBDD). The selection of the oxalate salt form is critical here: it transforms a typically viscous, hygroscopic free base into a stable, crystalline solid, facilitating purification without the need for extensive chromatography.
Part 1: Structural & Physicochemical Profile[1][2]
Role: Chiral/Racemic Building Block, Pharmacophore Scaffold
The "Azetidine Advantage" in Drug Design
In modern medicinal chemistry, replacing a piperidine (6-membered) or pyrrolidine (5-membered) ring with an azetidine (4-membered) ring is a strategic tactic known as "ring contraction."
Feature
Medicinal Chemistry Impact
Lipophilicity (LogD)
Azetidines generally lower LogD compared to larger rings, improving aqueous solubility and metabolic stability.
Vector Geometry
The bond angles of the 4-membered ring () alter the exit vector of substituents, allowing exploration of novel chemical space in the enzyme binding pocket.
Basicity (pKa)
The high ring strain increases the s-character of the nitrogen lone pair, typically lowering the pKa (approx. 8.5–9.5) compared to secondary amines, which can improve membrane permeability.
Why the Oxalate Salt?
The free base, Azetidin-3-yl(pyridin-2-yl)methanol, is often an oil or a low-melting solid that is prone to oxidation and difficult to handle.
Purification: Oxalic acid is a "clean-up" reagent. It selectively crystallizes the desired amine from crude reaction mixtures, rejecting non-basic impurities.
Stoichiometry: Typically forms a 1:1 salt (mono-oxalate), stabilized by hydrogen bonding between the oxalate carboxyl group and the azetidine nitrogen.
Part 2: Synthetic Routes & Process Chemistry[1]
The synthesis of CAS 1864063-64-8 generally follows a convergent route involving the nucleophilic addition of a metallated pyridine species to a protected azetidinone.
Reaction Pathway Visualization
The following diagram illustrates the standard industrial synthesis workflow.
Caption: Convergent synthesis of Azetidin-3-yl(pyridin-2-yl)methanol oxalate via lithiation and salt crystallization.
Detailed Experimental Protocol (Self-Validating)
Note: This protocol assumes a standard laboratory scale (approx. 10g).
Step 1: Lithiation and Coupling
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.
Reagent A: Dissolve 2-bromopyridine (1.1 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent polymerization.
Lithiation: Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 mins. A color change (often deep red/orange) indicates the formation of 2-lithiopyridine.
Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one, 1.0 eq) in THF and add dropwise to the lithiated species.
Quench: Allow to warm to 0°C and quench with saturated NH
Acidolysis: Treat the crude N-Boc intermediate with TFA/DCM (1:1 ratio) or 4M HCl in Dioxane at 0°C -> RT.
Validation: Monitor via TLC or LC-MS. The disappearance of the Boc peak (M+100 loss) confirms deprotection.
Neutralization: Carefully neutralize with NaHCO
or NaOH to liberate the free amine. Caution: The free base is highly water-soluble. Use multiple extractions with DCM/Isopropanol (3:1).
Step 3: Oxalate Salt Formation (The Purification Step)
Dissolution: Dissolve the crude free base oil in a minimal amount of Ethanol or Acetone.
Acid Addition: Add a solution of Oxalic Acid (anhydrous, 1.0 eq) in Ethanol dropwise.
Crystallization: A white precipitate should form immediately. If not, cool to 4°C and scratch the vessel wall.
Filtration: Filter the solid and wash with cold Ethanol/Ether.
Self-Validation: Check melting point. A sharp melting point (typically >140°C for oxalates) indicates high purity. Broad melting range indicates residual solvent or excess acid.
Part 3: Analytical Characterization
To ensure scientific integrity, the following analytical data must be verified.
Two enantiomers (if racemic) or single peak (if chiral synthesis used).
Verify enantiomeric excess (ee) if using chiral precursors.
Elemental Analysis
C, H, N within ±0.4% of theoretical.
Confirms the stoichiometry of the oxalate salt (1:1 vs 2:1).
Part 4: Medicinal Chemistry Applications[1][3][5][6][7][8][9]
This scaffold is not merely a reagent; it is a pharmacophore enabler.
Target Classes
JAK Inhibitors (Janus Kinase): The azetidine ring mimics the pyrrolidine found in first-gen JAK inhibitors but offers a distinct vector for the pyridine nitrogen to interact with the kinase hinge region.
TRPV3 Antagonists: Pyridinyl methanol derivatives have been identified as potent antagonists for Transient Receptor Potential Vanilloid 3 (TRPV3), used in treating neuropathic pain and dermatitis [1].[3]
Nicotinic Acetylcholine Receptors (nAChR): The pyridine-azetidine motif structurally resembles nicotine, making it a candidate for CNS modulation.
Structural Activity Relationship (SAR) Logic
Caption: SAR analysis of the scaffold. Each functional group serves a specific role in drug-target binding.
Oxalate Toxicity: Oxalates can cause systemic toxicity if ingested in large quantities (kidney impact). Handle with standard PPE (gloves, goggles, lab coat).
Storage: Hygroscopic. Store in a tightly closed container at 2–8°C (Refrigerated). Desiccate if possible.
References
National Center for Biotechnology Information (NCBI). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.[4] Available at: [Link]
European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]
PubChem. (2025). Compound Summary: Azetidine derivatives. Available at: [Link]
An In-depth Technical Guide to the Physicochemical and Biopharmaceutical Properties of 1851823-36-3: A Comparative Analysis of the Free Base versus its Oxalate Salt
Abstract The selection of an appropriate solid-state form for a drug candidate is a critical decision in pharmaceutical development, profoundly influencing its therapeutic efficacy, manufacturability, and stability. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selection of an appropriate solid-state form for a drug candidate is a critical decision in pharmaceutical development, profoundly influencing its therapeutic efficacy, manufacturability, and stability. This guide provides a comprehensive technical analysis of the small molecule 1851823-36-3, identified as the potent and selective Smad3 inhibitor SIS3, comparing its properties as a free base with a prospective oxalate salt form. While specific experimental data for the oxalate salt of SIS3 is not extensively published, this document synthesizes established principles of salt selection with field-proven methodologies to offer a predictive and practical framework for researchers. We will explore the causal mechanisms behind expected differences in key physicochemical attributes—such as solubility, dissolution rate, stability, and hygroscopicity—and their subsequent impact on bioavailability. Detailed, self-validating experimental protocols for the characterization of these forms are provided, alongside illustrative diagrams to clarify workflows and conceptual relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of salt form selection for early-stage development candidates.
Introduction to 1851823-36-3 (SIS3) and the Imperative of Salt Selection
The compound identified by CAS number 1851823-36-3 is SIS3, a cell-permeable pyrrolopyridine derivative that functions as a specific inhibitor of Smad3 phosphorylation.[1][2][3] SIS3 selectively blocks the transforming growth factor-β1 (TGF-β1) signaling pathway by interfering with the phosphorylation of Smad3, without significantly affecting the phosphorylation of Smad2 or other pathways like MAPK/p38, ERK, or PI3-kinase.[4][5] This specificity makes SIS3 a valuable research tool for investigating the roles of Smad3 in cellular processes such as fibrosis, apoptosis, and inflammation.[6][7][8][9]
The free base form of SIS3, with the IUPAC name (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one, possesses a molecular weight of 453.5 g/mol .[1] Like many nitrogen-containing heterocyclic compounds, it is likely to exhibit poor aqueous solubility, a characteristic that can severely limit its utility in biological assays and its potential as a therapeutic agent by hindering oral bioavailability.
Salt formation is a primary and effective strategy to overcome such limitations.[8][10] By reacting a basic active pharmaceutical ingredient (API) with an acid, a salt is formed, which often possesses more desirable physicochemical properties. The choice of the counter-ion is a critical decision, as it dictates the properties of the resulting salt. Oxalic acid is a common dicarboxylic acid used for salt formation.[11] An oxalate salt of SIS3 would be expected to exhibit significantly different properties compared to the free base. This guide provides the scientific rationale and experimental framework for evaluating these differences.
The Logic of Salt Selection: A Workflow for Form Optimization
The decision to develop a salt form over a free base is driven by the need to optimize a molecule's properties for its intended application. The workflow involves screening various counter-ions and rigorously characterizing the resulting salts to identify a lead candidate for further development.
Caption: A generalized workflow for pharmaceutical salt selection.
Comparative Physicochemical Properties: SIS3 Free Base vs. Oxalate Salt
The conversion of the SIS3 free base to its oxalate salt is anticipated to induce significant changes in its solid-state properties. The following table summarizes these expected differences based on established chemical principles.
Increased due to the addition of the oxalate counter-ion (MW of oxalic acid is 90.03 g/mol ).
Aqueous Solubility
Low
Significantly Higher
The ionic nature of the salt allows for favorable interactions with polar water molecules, disrupting the crystal lattice more easily than the neutral free base. This is the primary driver for salt formation.[8]
pH of Saturated Solution
Neutral to Slightly Basic
Acidic
The oxalate salt of a weak base will hydrolyze in water to produce an acidic solution. The final pH will be a function of the pKa of SIS3 and oxalic acid.
Dissolution Rate
Slow
Rapid
Governed by the Noyes-Whitney equation, the higher solubility (Cs) of the salt form directly leads to a faster dissolution rate, assuming other factors like surface area are constant.
Melting Point
Lower
Higher
Salts are ionic compounds with strong electrostatic forces holding the crystal lattice together. More energy is typically required to break these bonds compared to the intermolecular forces in the free base crystal.[12]
Hygroscopicity
Low to Moderate
Moderate to High
Salts, being ionic, often have a higher affinity for atmospheric moisture. The degree of hygroscopicity is a critical parameter to assess as it can impact chemical stability and handling.[13]
Chemical Stability
Susceptible to specific degradation pathways
Potentially altered stability profile
The acidic nature of the oxalate counter-ion could either stabilize or destabilize the API. For instance, it might protect against base-catalyzed hydrolysis but could potentially catalyze acid-labile group degradation. Stability testing is essential.[14][15]
Physical Stability
May exhibit polymorphism
May exhibit different polymorphs, hydrates, or solvates
Salt formation introduces new hydrogen bonding possibilities and packing arrangements, often leading to different and sometimes more complex solid-state landscapes.[10]
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties, a series of standardized experiments must be conducted. The following protocols are designed as self-validating systems for generating reliable and reproducible data.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining thermodynamic solubility.[11][16]
Objective: To determine the equilibrium solubility of SIS3 free base and SIS3 oxalate salt in various aqueous media at a physiologically relevant temperature.
Methodology:
Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer, simulated intestinal fluid).[17] All media should be pre-heated to 37 °C.
Sample Addition: Add an excess amount of the test compound (free base or oxalate salt) to a known volume (e.g., 5 mL) of each buffer in a glass vial. The presence of excess solid should be visually confirmed throughout the experiment.
Equilibration: Seal the vials and place them in an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).
Sample Collection & Preparation:
Stop agitation and allow the vials to stand for at least 1 hour to let undissolved solids settle.
Withdraw an aliquot from the supernatant using a syringe.
Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) into a clean vial. Discard the first portion of the filtrate to saturate any binding sites on the filter.
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.
Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like Powder X-Ray Diffraction (PXRD) to confirm that no solid-state phase transformation (e.g., salt disproportionation to free base) has occurred during the experiment.[8]
Caption: Workflow for the Shake-Flask Solubility Experiment.
Protocol for Hygroscopicity Assessment
Hygroscopicity testing determines a material's tendency to absorb moisture from the atmosphere, which is critical for determining appropriate storage and handling conditions.[7][13]
Objective: To classify the hygroscopic nature of SIS3 free base and SIS3 oxalate salt.
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the microbalance of a GSA instrument.
Drying: Subject the sample to a drying step (e.g., 0% relative humidity (RH) at 25 °C) until a stable weight is achieved. This establishes the dry weight of the sample.
Sorption/Desorption Isotherm:
Program the instrument to incrementally increase the RH in steps (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).
At each RH step, allow the sample weight to equilibrate before proceeding to the next step. The instrument continuously records the weight change.
Once the maximum RH is reached, perform a desorption cycle by incrementally decreasing the RH back to 0%.
Data Analysis: Plot the percentage change in mass versus RH. The amount of moisture absorbed at 80% RH can be used to classify the material according to the European Pharmacopoeia standards.[7][18]
Protocol for Chemical Stability Testing (Forced Degradation)
Forced degradation studies are designed to identify potential degradation pathways and the intrinsic stability of a compound.[14][15]
Objective: To compare the degradation profiles of SIS3 free base and SIS3 oxalate salt under accelerated stress conditions.
Methodology:
Stress Conditions: Expose solutions and solid samples of both the free base and the oxalate salt to a range of stress conditions, including:
Acidic Hydrolysis: 0.1 N HCl at 60 °C
Basic Hydrolysis: 0.1 N NaOH at 60 °C
Oxidative: 3% H₂O₂ at room temperature
Thermal: 80 °C (solid state)
Photolytic: Exposed to light according to ICH Q1B guidelines
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state).
Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products. Use a photodiode array (PDA) detector and a mass spectrometer (MS) to help identify and characterize the degradants.
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Implications for Bioavailability
The ultimate goal of optimizing physicochemical properties is often to improve drug delivery and bioavailability. The differences between the free base and oxalate salt can have a profound impact on this parameter.
The Role of Solubility and Dissolution
For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption. According to the Biopharmaceutics Classification System (BCS), compounds are categorized based on their solubility and permeability.[1]
SIS3 Free Base: Given its likely poor aqueous solubility, the free base may be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For a Class II compound, the rate-limiting step to absorption is dissolution.
SIS3 Oxalate Salt: By significantly increasing solubility and dissolution rate, the oxalate salt has the potential to shift the compound's behavior towards BCS Class I (high solubility, high permeability), where absorption is less likely to be limited by dissolution.
This transformation can lead to higher and more consistent plasma concentrations, potentially reducing the required dose and inter-patient variability.
Caption: Relationship between solid form, properties, and bioavailability.
In Vitro Permeability Assessment (PAMPA)
While salt formation primarily addresses solubility, it is crucial to confirm that the intrinsic permeability of the molecule is not negatively impacted. The Parallel Artificial Membrane Permeation Assay (PAMPA) is a high-throughput in vitro tool used to predict passive transcellular permeability.[6][]
In a PAMPA experiment, the compound is placed in a donor well and its diffusion across an artificial lipid membrane to an acceptor well is measured over time. Both the SIS3 free base and the oxalate salt (dissolved and pH-adjusted) would be tested. It is expected that the intrinsic permeability of SIS3 itself would be the same regardless of the initial solid form, confirming that any improvements in oral absorption are primarily due to the enhanced solubility and dissolution of the salt.
Conclusion
The selection of a solid form for a research compound like the Smad3 inhibitor SIS3 (1851823-36-3) is a multi-faceted decision that requires a deep understanding of physicochemical principles and rigorous experimental validation. While the free base may be suitable for initial in vitro screening, its likely poor aqueous solubility presents a significant hurdle for further development. The formation of an oxalate salt is a scientifically sound strategy to enhance solubility and dissolution rate, which are often the primary barriers to achieving adequate oral bioavailability for BCS Class II/IV compounds.
This guide has outlined the expected advantages and potential liabilities of an oxalate salt form compared to the free base, providing a framework of causality for each property. The detailed experimental protocols for characterization—from solubility and stability to hygroscopicity—serve as a practical roadmap for researchers. By systematically evaluating these parameters, scientists can make an informed, data-driven decision, selecting the optimal form of SIS3 to advance their research and development objectives, ultimately ensuring the compound has the best possible chance of success.
References
PubChem. (n.d.). SIS3 free base. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
Jinnin, M., Ihn, H., & Tamaki, K. (2006). Characterization of SIS3, a Novel Specific Inhibitor of Smad3, and Its Effect on Transforming Growth Factor-β1-Induced Extracellular Matrix Expression. Molecular Pharmacology, 69(2), 597-607.
MDPI. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved February 22, 2026, from [Link]
Callaghan, O., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(11), 3360-3367.
Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved February 22, 2026, from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 22, 2026, from [Link]
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved February 22, 2026, from [Link]
Loba Chemie. (2023, November 2). SODIUM OXALATE AR Safety Data Sheet. Retrieved February 22, 2026, from [Link]
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved February 22, 2026, from [Link]
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved February 22, 2026, from [Link]
World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved February 22, 2026, from [Link]
Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved February 22, 2026, from [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 22, 2026, from [Link]
Stahl, P. H., & Nakano, M. (2000). Pharmaceutical salts of new chemical entities. Organic Process Research & Development, 4(5), 402-406.
Schultheiss, N., & Newman, A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Crystals, 4(4), 543-565.
Li, W., et al. (2018). Specific Inhibitor of Smad3 (SIS3) Attenuates Fibrosis, Apoptosis, and Inflammation in Unilateral Ureteral Obstruction Kidneys by Inhibition of Transforming Growth Factor β (TGF-β)/Smad3 Signaling. Medical Science Monitor, 24, 1633-1641.
An In-depth Technical Guide to the Safe Handling of Azetidin-3-yl(pyridin-2-yl)methanol
Disclaimer: No specific Material Safety Data Sheet (MSDS) or safety data for Azetidin-3-yl(pyridin-2-yl)methanol has been found in publicly available databases. This guide is a scientifically derived safety profile based...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific Material Safety Data Sheet (MSDS) or safety data for Azetidin-3-yl(pyridin-2-yl)methanol has been found in publicly available databases. This guide is a scientifically derived safety profile based on the known hazards of its constituent structural motifs: the azetidine ring, the pyridine ring, and the methanol functional group. The recommendations herein are based on a composite hazard assessment and should be used in conjunction with standard laboratory safety practices and a thorough risk assessment for the specific experimental conditions.
Introduction
Azetidin-3-yl(pyridin-2-yl)methanol is a heterocyclic compound of interest to researchers in drug discovery and development. Its unique structure, combining the strained four-membered azetidine ring with the aromatic pyridine system and a reactive methanol group, suggests a range of potential biological activities. However, these same structural features also imply a specific and significant hazard profile that must be carefully managed in a laboratory setting. This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound.
Composite Hazard Assessment
The overall hazard profile of Azetidin-3-yl(pyridin-2-yl)methanol is predicted based on the known toxicities and physical hazards of azetidine, pyridine, and methanol.
Azetidine Moiety: The azetidine ring is a highly strained, four-membered saturated heterocycle. Azetidine itself is a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][3][4] It is also a strong base.[5]
Pyridine Moiety: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9][10][11] It is also an irritant to the skin and eyes.[6][11] Short-term exposure can depress the nervous system, with symptoms including dizziness, headache, and nausea.[12]
Methanol Moiety: The methanol group contributes to the molecule's flammability. Methanol itself is highly flammable and toxic if swallowed, inhaled, or in contact with skin, and it can cause damage to organs, particularly the optic nerve.[13][14][15][16][17][18]
Based on this composite analysis, Azetidin-3-yl(pyridin-2-yl)methanol should be treated as a flammable, corrosive, and toxic substance.
GHS Classification (Predicted)
The following Globally Harmonized System (GHS) classification is predicted for Azetidin-3-yl(pyridin-2-yl)methanol based on its components.
Hazard Class
Hazard Category
Hazard Statement
Flammable Liquids
Category 2
H225: Highly flammable liquid and vapour.[1][2][3][6][7][8][9][10][11][13][15][16][18][19]
H370: Causes damage to organs.[13][14][15][16][17][18]
Physical and Chemical Properties (Predicted)
While experimental data for Azetidin-3-yl(pyridin-2-yl)methanol is not available, the properties of its core components suggest the following:
Property
Predicted Value/Characteristic
Rationale
Appearance
Colorless to yellow liquid or solid.
Based on similar small molecule heterocycles.
Odor
Strong, unpleasant, fishy/ammonia-like.
Combination of pyridine and azetidine odors.[5][12]
Solubility
Miscible with water and many organic solvents.
The polar alcohol and nitrogen atoms suggest good solubility.
Boiling Point
Expected to be elevated due to hydrogen bonding.
The methanol group will increase the boiling point compared to non-hydroxylated analogs.
Flash Point
Expected to be low.
The flammability of both pyridine and azetidine suggests a low flash point.[3][12]
Safe Handling and Personal Protective Equipment (PPE)
Given the predicted hazards, stringent safety protocols must be followed when handling Azetidin-3-yl(pyridin-2-yl)methanol.
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Ventilation: Ensure adequate general laboratory ventilation.
Eyewash Station and Safety Shower: An operational eyewash station and safety shower must be immediately accessible.[20]
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before and during use.
Lab Coat: A flame-resistant lab coat should be worn.
Respiratory Protection: If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Experimental Workflow for Handling Azetidin-3-yl(pyridin-2-yl)methanol
Caption: Protocol for responding to a fire involving Azetidin-3-yl(pyridin-2-yl)methanol.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [1][3][8]Keep away from oxidizing agents and strong acids.
[1][8]* Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Toxicological Information (Predicted)
The toxicological properties of Azetidin-3-yl(pyridin-2-yl)methanol have not been fully investigated. However, based on its structural components, the following effects are anticipated:
Acute Toxicity: Expected to be toxic by all routes of exposure (oral, dermal, and inhalation).
Corrosivity: Likely to be corrosive to the skin, eyes, and respiratory tract.
Systemic Effects: May cause damage to the central nervous system, optic nerve, liver, and kidneys.
[17]* Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.
[21]
References
Chemos GmbH & Co. KG. (2020).
Jubilant Ingrevia Limited. (2024, January 25).
Wikipedia. (n.d.). Pyridine.
Air Liquide. (2024, February 2).
ChemSupply Australia. (n.d.).
Global Chemie ASCC Limited. (2017, March).
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
Application Note: Reductive Amination Strategies for Azetidine Intermediates
Executive Summary & Strategic Importance In modern medicinal chemistry, the "azetidine switch"—replacing a gem-dimethyl group or a piperidine/pyrrolidine ring with an azetidine—is a high-value tactic to improve metabolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In modern medicinal chemistry, the "azetidine switch"—replacing a gem-dimethyl group or a piperidine/pyrrolidine ring with an azetidine—is a high-value tactic to improve metabolic stability and lower lipophilicity (LogD) while maintaining structural vectors. However, incorporating azetidine intermediates via reductive amination presents distinct challenges:
Ring Strain: The ~26 kcal/mol strain energy of the four-membered ring makes azetidines susceptible to ring-opening under harsh acidic conditions or high thermal stress.
Instability of 3-Azetidinone: When used as the electrophile, 3-azetidinone is prone to rapid polymerization upon free-basing.
Solubility: Small azetidines are highly polar, complicating aqueous workups.
This guide provides field-proven protocols to mitigate these risks, focusing on Sodium Triacetoxyborohydride (STAB) as the primary reductant and Titanium(IV) Isopropoxide as a Lewis acid additive for recalcitrant substrates.
Critical Mechanistic Pathways
Understanding the competition between imine formation (desired) and side reactions (polymerization/hydrolysis) is vital.
Figure 1: The "Danger Zone" for 3-azetidinone lies in the free-base state. Protocols must minimize the lifetime of the free ketone by ensuring rapid trapping with the amine partner.
Protocol A: The Standard STAB Method (General Purpose)
Best for: Unhindered primary/secondary amines reacting with azetidin-3-one or azetidine reacting with aldehydes.
Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (
) due to its lower toxicity and ability to reduce imines selectively in the presence of ketones (chemoselectivity).
Reagents & Stoichiometry
Component
Equivalents
Role
Amine / Ketone
1.0
Limiting Reagent
STAB
1.4 – 1.6
Hydride Source (Selective)
Acetic Acid (AcOH)
1.0 – 2.0
Catalyst (Activates Carbonyl)
DIPEA / TEA
1.0 (if using salts)
Neutralizes HCl salts
Solvent
DCE or DCM
0.1 M – 0.2 M Concentration
Step-by-Step Procedure
Salt Liberation (Crucial Step):
If using 3-azetidinone HCl: Suspend the ketone salt in 1,2-Dichloroethane (DCE). Add the amine partner (1.0 eq) immediately followed by DIPEA (1.0 eq).
Why: Do not free-base the ketone in the absence of the amine. The amine must be present to intercept the ketone as it forms.
Acid Activation:
Add Glacial Acetic Acid (1.0–2.0 eq).
Note: A pH of 5–6 is optimal for imine formation.
Imine Formation:
Stir at room temperature for 30–60 minutes.
Visual Check: The mixture often becomes homogeneous or changes color as the imine forms.
Reduction:
Add STAB (1.5 eq) in one portion.
Safety: Evolution of acetic acid/hydrogen gas may occur; ensure venting.
Reaction Age:
Stir at Room Temperature for 2–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine peak).
Quench:
Quench with saturated aqueous
. Stir for 15 minutes until gas evolution ceases.
Protocol B: The Titanium(IV) Isopropoxide Method
Best for: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates where imine formation is unfavorable.
acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine without requiring Dean-Stark apparatus.
Reagents & Stoichiometry
Component
Equivalents
Role
Amine + Ketone
1.0 : 1.1
Substrates
Ti(OiPr)4
1.2 – 1.5
Lewis Acid / Dehydrating Agent
NaBH4
1.5
Reducing Agent (Added in Step 2)
Solvent
Neat or THF
Anhydrous conditions required
Step-by-Step Procedure
Complexation:
In a dry vial under Nitrogen/Argon, mix the amine and azetidine ketone (or vice versa).
Add Titanium(IV) isopropoxide (neat) via syringe.
Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 M).
Imine Aging:
Stir the mixture at Room Temperature for 2–4 hours .
Observation: The solution often turns viscous and yellow/orange.
Reduction (The "Dilute & Reduce" Technique):
Dilute the mixture with Ethanol or Methanol (absolute) to ~0.1 M.
Caution: Exothermic reaction.
Add Sodium Borohydride (
) carefully.
Why NaBH4? The imine is already "locked" by Titanium.
is cheaper and faster here than STAB, and the alcohol solvent breaks the Ti-complex.
Workup (Titanium Removal):
Add 1N NaOH or water to quench. A heavy white precipitate (
) will form.
Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.
Workup Strategies for Polar Azetidines
Azetidines are often amphiphilic or highly polar (LogP < 1), leading to poor recovery in standard EtOAc/Water extractions.
Recommended Purification Decision Tree:
Figure 2: Workup strategy based on product polarity and scale.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Incomplete imine formation due to sterics.
Switch to Protocol B () . Increase temperature to 40°C during imine formation step.
Polymerization
3-Azetidinone free base existed too long.
Ensure amine is present before adding base to the ketone salt. Add ketone slowly to the amine solution.
Ring Opening
Acid concentration too high or temp too high.
Avoid heating >50°C. Use STAB at RT. Avoid strong mineral acids; stick to AcOH.
Product in Aqueous
High polarity of azetidine.
Use "Salting Out" (sat. NaCl) and extract with DCM:IPA (3:1) . Or use SCX-2 solid phase extraction.
Dialkylation
Primary amine is too reactive.
Use excess amine (2-3 eq) relative to ketone. Add ketone slowly.[1]
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[7] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[7]
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1–2.
Lowe, M. A., et al. "Synthesis of Azetidines and Pyrrolidines via Reductive Amination." Organic Process Research & Development, 2006. (General reference for heterocyclic stability).
Application Note: Selective Alkylation Protocols for Azetidin-3-yl(pyridin-2-yl)methanol
Executive Summary & Mechanistic Insight[2][3][4][5] Azetidin-3-yl(pyridin-2-yl)methanol is a high-value pharmacophore scaffold combining a strained saturated heterocycle (azetidine) with an aromatic nitrogen donor (pyrid...
Azetidin-3-yl(pyridin-2-yl)methanol is a high-value pharmacophore scaffold combining a strained saturated heterocycle (azetidine) with an aromatic nitrogen donor (pyridine) and a polar handle (secondary alcohol).[1] This trifunctional nature presents a specific challenge in alkylation chemistry: Chemo-selectivity. [1]
Under standard neutral or mild basic conditions, the reactivity order is:
Therefore, direct treatment with alkyl halides results in N-alkylation of the azetidine . Accessing the O-alkyl ether requires masking the azetidine nitrogen (protection) and employing thermodynamic deprotonation (Williamson Ether Synthesis conditions).[1]
Chemo-Selectivity Decision Map
The following logic flow illustrates the experimental pathways to access specific derivatives.
Caption: Decision tree for selective functionalization. Direct alkylation favors the azetidine nitrogen. O-alkylation requires a Protection-Alkylation-Deprotection sequence.[1]
Protocol 1: Selective N-Alkylation (Standard)[1]
This protocol targets the azetidine nitrogen.[3][4][5][6] The pyridine nitrogen is sufficiently less nucleophilic that it will not compete unless the alkyl halide is extremely reactive (e.g., methyl iodide, benzyl bromide) and heat is applied.
Alternative: DMF (for low solubility substrates), but ACN simplifies workup.[1]
Step-by-Step Methodology
Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve the azetidine substrate (1.0 equiv) in ACN (
concentration).
Base Addition: Add
(2.0 equiv). The mixture will be a suspension.
Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at Room Temperature (RT).
Reaction: Stir at RT for 4–16 hours.
Optimization: If
is a secondary halide or unreactive chloride, heat to 50–60°C. Monitor by LC-MS.[1]
Checkpoint: Look for the disappearance of the starting material (
) and appearance of mono-alkylated product (). If a peak corresponding to (quaternary) appears, lower the temperature or reduce equivalents of .
Workup:
Filter off the solid
.
Concentrate the filtrate under reduced pressure.
Purification: Flash column chromatography (DCM/MeOH or Ethyl Acetate/Hexane).[1] The free hydroxyl group makes the product polar; 5-10% MeOH in DCM is a typical starting gradient.
Why this works: The azetidine NH is the kinetic nucleophile. The heterogeneous base (
) buffers the generated acid () without creating a concentration of strong base that might deprotonate the alcohol.
Protocol 2: Selective O-Alkylation (Advanced)[1]
Direct O-alkylation is not possible without protecting the nitrogen, as the base required to deprotonate the alcohol (NaH) will also deprotonate the amine (or the amine will act as a nucleophile first), leading to complex mixtures.
Azetidines are strained.[1][4][5] Avoid prolonged heating in acidic media.
Safety Note: Azetidine Ring Strain
While azetidines are more stable than aziridines, they possess significant ring strain (~25 kcal/mol).[1] Avoid contact with strong Lewis acids (e.g.,
) unless ring opening is the desired outcome. Ensure all waste streams are treated as potentially alkylating agents.[1]
References
General Azetidine Reactivity
Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[5] Organic Preparations and Procedures International. [1]
Selective N-Alkylation of Amino Alcohols
Bar-Haim, G., & Kol, M. (2004).[1][9] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][9] Organic Letters, 6(20), 3549–3551.[1]
Context: Demonstrates the high nucleophilicity of the amine over the alcohol in 1,3-amino alcohol systems.
Pyridine vs.
Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: super acylation and alkylation catalysts.[1] Chemical Society Reviews, 12(2), 129-161.[1]
Context: Establishes the nucleophilicity hierarchy where
amines generally outcompete pyridines.
Synthesis of 3-substituted Azetidines
Duncton, M. A. J., et al. (2021).[1] Recent advances in the synthesis and reactivity of azetidines.[3][4][5][6][7][10] Organic & Biomolecular Chemistry.[1][4][5][6][10]
Application Notes and Protocols for Handling Hygroscopic Oxalate Salts in Organic Synthesis
Introduction: The Challenge of Hygroscopic Oxalates in Synthesis Oxalate salts are versatile reagents in organic synthesis, serving as precursors, catalysts, and counterions. However, many common oxalate salts, such as p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Hygroscopic Oxalates in Synthesis
Oxalate salts are versatile reagents in organic synthesis, serving as precursors, catalysts, and counterions. However, many common oxalate salts, such as potassium oxalate and ammonium oxalate, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This propensity to attract and retain water can have significant and often detrimental effects on synthetic outcomes. The presence of undisclosed water can lead to stoichiometry errors, unwanted side reactions like hydrolysis of sensitive functional groups, and ultimately, lower yields and inconsistent results.[3] For drug development professionals, where precision and reproducibility are paramount, effectively managing the hygroscopic nature of oxalate salts is a critical, non-negotiable aspect of process control.
This guide provides a comprehensive overview of best practices for the storage, handling, drying, and moisture content analysis of hygroscopic oxalate salts. The protocols detailed herein are designed to ensure the integrity of these reagents, leading to more reliable and reproducible synthetic results.
The Impact of Moisture: Why It Matters
The seemingly benign presence of water can disrupt a carefully planned synthetic route in several ways:
Stoichiometric Inaccuracy: Weighing a hygroscopic salt that has absorbed atmospheric moisture results in an overestimation of the actual amount of the oxalate species. This leads to incorrect molar ratios in the reaction, potentially affecting reaction kinetics, yield, and purity.
Hydrolysis of Reagents and Products: Many organic functional groups are susceptible to hydrolysis. Water introduced with a hygroscopic oxalate salt can act as a nucleophile, leading to the decomposition of starting materials, intermediates, or the final product.[3] For instance, ester-containing molecules can be hydrolyzed back to their constituent carboxylic acid and alcohol in the presence of water.[3]
Alteration of Reaction Conditions: The presence of water can change the polarity of the reaction solvent, affecting solubility and reaction rates. In some cases, water can also act as a Brønsted acid or base, catalyzing unintended side reactions.
Inhibition of Water-Sensitive Catalysts: Many modern catalytic systems, particularly those involving organometallic complexes, are extremely sensitive to water. Even trace amounts of moisture can deactivate the catalyst, leading to a complete shutdown of the desired transformation.
I. Storage and Handling: The First Line of Defense
Proper storage and handling are fundamental to minimizing moisture absorption by hygroscopic oxalate salts. The goal is to create a barrier between the salt and the ambient atmosphere.
Storage Recommendations
Airtight Containers: The primary storage container should be airtight.[4] Bottles with screw caps fitted with a chemically inert liner (e.g., PTFE) are recommended.
Desiccators: For long-term storage or for particularly sensitive applications, storing the primary container within a desiccator is best practice.[5][6] The desiccator should contain an active desiccant such as silica gel (preferably with a moisture indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves. Regularly check and regenerate or replace the desiccant as needed.
Inert Atmosphere: For extremely hygroscopic oxalate salts or for use in highly moisture-sensitive reactions, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5][7] This can be achieved by storing the salt in a glove box or by using a Schlenk flask with an inert gas backfill.
Controlled Environment: Store the salts in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][8][9][10] Avoid storing them under sinks or in areas with high humidity.[9]
Handling Procedures
Minimize Exposure Time: When handling hygroscopic oxalate salts, minimize the time the container is open to the atmosphere.[7] Have all necessary equipment and materials ready before opening the container.
Work in a Controlled Environment: Whenever possible, handle hygroscopic salts in a low-humidity environment.[11] A glove box or a glove bag provides the most controlled environment.[9][10][11][12] If a glove box is not available, work quickly and efficiently in a fume hood with good airflow.[9][10][12]
Use Appropriate Tools: Use clean, dry spatulas and weighing boats. Avoid using tools that may have residual moisture.
Pre-weighed Portions: For frequently used salts, consider pre-weighing aliquots in a controlled environment and storing them in individual, sealed vials. This avoids repeatedly opening the main stock bottle.
II. Drying Techniques for Hygroscopic Oxalate Salts
If a hygroscopic oxalate salt is suspected to have absorbed moisture, or for applications requiring stringent anhydrous conditions, a drying step is necessary. The choice of drying method depends on the thermal stability of the salt.
This method is suitable for oxalate salts that do not decompose at elevated temperatures. Always consult the Safety Data Sheet (SDS) for thermal stability information.
Methodology:
Preparation: Spread a thin layer of the oxalate salt in a clean, dry glass crystallizing dish or on a watch glass.
Heating: Place the dish in a preheated oven at a temperature appropriate for the specific salt (typically 100-120 °C is sufficient to remove adsorbed water, but always verify the salt's decomposition temperature).[4]
Duration: Heat the salt for a minimum of 2-4 hours.[13] For larger quantities or salts that hold water more tenaciously, a longer drying time may be necessary.
Cooling: After heating, immediately transfer the hot dish to a desiccator containing an active desiccant to cool to room temperature. Do not allow the salt to cool in the open air, as it will rapidly reabsorb moisture.
Storage: Once cooled, promptly transfer the dried salt to an airtight container and store it in a desiccator.
For oxalate salts that may decompose at higher temperatures, azeotropic distillation is a gentler method for removing water. This technique involves heating the salt in a solvent that forms a low-boiling azeotrope with water.
Methodology:
Setup: In a round-bottom flask, suspend the hygroscopic oxalate salt in a suitable high-boiling, water-immiscible solvent that forms an azeotrope with water (e.g., toluene, xylene).
Apparatus: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the side arm of the Dean-Stark trap. As the azeotrope condenses, the water will separate and sink to the bottom of the trap, while the solvent will overflow and return to the flask.
Completion: Continue the distillation until no more water collects in the trap.
Isolation: Allow the mixture to cool. The anhydrous salt can then be isolated by filtration under an inert atmosphere, followed by washing with a dry, volatile solvent and drying under vacuum.
III. Quantifying Water Content: Karl Fischer Titration
For critical applications where the precise water content must be known, Karl Fischer (KF) titration is the gold standard.[14] This method is highly selective for water and can determine moisture content from parts per million (ppm) to 100%.[15][16]
Overview of the Karl Fischer Reaction
The fundamental chemical reaction in KF titration involves the oxidation of sulfur dioxide by iodine in the presence of water:
Where RN represents a base, traditionally pyridine, but now more commonly imidazole.[17]
There are two main types of Karl Fischer titration: volumetric and coulometric.[15][18]
Volumetric KF Titration: Suitable for samples with water content from 100 ppm to 100%.[15] A solution containing iodine is added to the sample dissolved in a KF solvent until an excess of iodine is detected.[17]
Coulometric KF Titration: Ideal for samples with low water content (1 ppm to 5%).[15][18] Iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge required to reach the endpoint.[17][18]
Protocol 3: Water Content Determination by Volumetric Karl Fischer Titration
Dry, gas-tight syringes or a solid sample addition device
Anhydrous methanol or a suitable KF solvent
Methodology:
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the buret with the KF titrant and conditioning the solvent in the titration vessel to a dry endpoint.
Titrant Standardization: Accurately add a known amount of a water standard (e.g., pure water or a certified water standard) to the conditioned solvent and titrate to the endpoint. This determines the titer of the KF reagent (mg H₂O / mL titrant).
Sample Preparation: In a controlled environment (e.g., a glove box or by working quickly), accurately weigh a suitable amount of the hygroscopic oxalate salt into a dry weighing boat or directly into the titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.
Titration: Quickly add the weighed sample to the titration vessel. The titrator will automatically dispense the KF reagent until the endpoint is reached.
Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.
Data Summary and Visualization
Table 1: Properties and Handling of Common Hygroscopic Oxalate Salts
Workflow for Handling a New Batch of Hygroscopic Oxalate Salt
Caption: Decision workflow for handling a new batch of hygroscopic oxalate salt.
Experimental Setup for Oven Drying
Caption: Workflow for drying a hygroscopic oxalate salt using an oven and desiccator.
Conclusion
The successful use of hygroscopic oxalate salts in organic synthesis hinges on a proactive approach to moisture control. By implementing robust storage and handling procedures, employing appropriate drying techniques when necessary, and accurately quantifying water content with methods like Karl Fischer titration, researchers and drug development professionals can mitigate the risks associated with these valuable yet challenging reagents. Adherence to these protocols will not only enhance the reliability and reproducibility of synthetic outcomes but also contribute to the overall quality and integrity of the scientific process.
References
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
wikiHow. (2025, February 24). How to Dry Damp Salt: 9 Steps (with Pictures).
EPA. Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. In Test Methods for Evaluating Solid Waste.
Environment, Health & Safety. Water Sensitive Chemicals.
Mettler Toledo. What Is Karl Fischer Titration?.
QAQC Lab. Karl Fischer Method of Moisture Determination.
Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.
Oreate AI Blog. (2026, January 15). Mastering the Art of Drying Out Salt: A Simple Guide.
University of Michigan-Dearborn. Water Sensitive Chemicals.
STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS.
Benchchem. Managing the moisture sensitivity of Diethyl oxalate in experiments.
Wikipedia. Karl Fischer titration.
Uniprep. (2021, December 9). How to store laboratory chemical reagents?.
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
Indiana University. Storage of Laboratory Chemicals: Research Safety.
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
Carleton University. Working With Air & Water Reactive Chemicals.
Environmental Health & Safety Services. (2023, January 24). Water Reactive.
Sussex Damp Experts. Hygroscopic Salt Behaviour.
Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 20(7), 1057-1070.
Removing oxalate counterion from azetidine intermediates
Topic: Troubleshooting the Removal of Oxalate Counterions from Azetidine Intermediates Welcome to the technical support center for scientists and researchers working with azetidine-containing compounds. Azetidine interme...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting the Removal of Oxalate Counterions from Azetidine Intermediates
Welcome to the technical support center for scientists and researchers working with azetidine-containing compounds. Azetidine intermediates are frequently isolated as oxalate salts due to their often-superior crystallinity and stability compared to the corresponding free base. However, for subsequent synthetic steps, the removal of this oxalate counterion to yield the free, neutral azetidine is a critical, and sometimes challenging, procedure.
This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during this process.
FAQs - Foundational Concepts
Q1: Why is my azetidine intermediate an oxalate salt in the first place?
A: The use of oxalic acid to form salts with basic amine compounds, including azetidines, is a common strategy in synthetic chemistry for several reasons:
Crystallinity: Azetidine free bases, especially those with low molecular weight, are often oils or low-melting solids that can be difficult to purify and handle. The corresponding oxalate salts are typically well-defined, crystalline solids which are easily isolated, purified by recrystallization, and stored.[1]
Stability: The protonated azetidinium cation within the salt can be more stable than the neutral free base, protecting the strained four-membered ring from potential degradation pathways.
Stoichiometry: Oxalic acid is a dicarboxylic acid, allowing for the formation of salts with well-defined stoichiometry, which is advantageous for characterization and ensuring purity.
Q2: What are the primary stability concerns when working with azetidine free bases?
A: The core of the azetidine is a strained four-membered ring, which makes it susceptible to specific degradation pathways not typically seen in larger ring systems like pyrrolidines or piperidines.[2][3] Key concerns include:
Acid-Mediated Ring Opening: The azetidine nitrogen is basic. Under strongly acidic conditions, protonation can activate the ring, making it vulnerable to nucleophilic attack and subsequent ring-opening.[2][4] This is a critical consideration during the workup; over-acidification must be avoided.
Nucleophilic Attack: The strained ring can also be opened by strong nucleophiles. Therefore, it's crucial to avoid exposing the purified free base to harsh nucleophilic conditions during subsequent reactions or handling.[5]
Protecting Groups: The stability of the azetidine ring can be significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), can enhance the stability of the ring system.[5]
Q3: What are the essential safety precautions for handling azetidines and the reagents used in this process?
A: Proper safety protocols are mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6][7]
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][8] Azetidine and many organic solvents are volatile, and their vapors can be harmful.[9]
Chemical Hazards:
Azetidines: Can be corrosive and cause severe skin burns and eye damage. Avoid inhalation of dust or vapors.[7][9]
Bases (NaOH, K₂CO₃): Are corrosive. Handle with care.
Organic Solvents: Many solvents used for extraction (e.g., dichloromethane, ether) are flammable and have associated health risks. Keep away from ignition sources.[8]
This section details the most common methods for liberating the azetidine free base from its oxalate salt, presented in a problem-and-solution format.
Scenario 1: Standard Liberation via Basic Liquid-Liquid Extraction
Q4: How do I perform a standard basic workup to get my azetidine free base? I need a reliable, step-by-step protocol.
A: This is the most common and direct method. The principle involves neutralizing the acidic oxalate counterion and deprotonating the azetidinium cation with a base. This "frees" the neutral amine, which is typically more soluble in organic solvents than in water, allowing for its extraction.[10][11]
The core of the process is an acid-base reaction. The azetidinium oxalate salt exists as an ion pair in solution. By adding a base (e.g., NaHCO₃, K₂CO₃, or NaOH), you introduce hydroxide (OH⁻) or bicarbonate (HCO₃⁻) ions. These are stronger bases than the azetidine and will preferentially react with the proton on the azetidinium nitrogen and the acidic protons of the oxalate, converting them to the neutral azetidine free base and a water-soluble oxalate salt (e.g., sodium oxalate).
Caption: Basic Liquid-Liquid Extraction Workflow.
Dissolution: Dissolve the azetidine oxalate salt in a minimal amount of water or a biphasic mixture of water and the chosen extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate, NaHCO₃) with stirring. Causality: Using a weak base like NaHCO₃ is often preferred initially as it is less likely to cause degradation of sensitive functional groups. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation of the azetidine.
Extraction: Transfer the mixture to a separatory funnel. If not already present, add the organic extraction solvent. Shake the funnel vigorously, venting frequently to release any pressure (especially if bicarbonate was used, which generates CO₂). Allow the layers to separate.
Separation: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
Washing & Drying: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the azetidine free base.
Q5: My extraction is not working well. I'm seeing a persistent emulsion or have low recovery. What should I do?
A: This is a common troubleshooting scenario. Here’s how to address it:
Observed Issue
Potential Cause
Recommended Solution
Persistent Emulsion
- Vigorous shaking.- Presence of amphiphilic impurities.
- Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and helps break the emulsion.- Allow the mixture to stand undisturbed for a longer period.- If the emulsion persists, filter the entire mixture through a pad of Celite®.
Low Recovery
- Incomplete deprotonation of the azetidine.- Azetidine free base has some water solubility.- Insufficient number of extractions.
- Check the pH of the aqueous layer after basification to ensure it is sufficiently basic (pH 9-10).- If the product is suspected to be water-soluble, saturate the aqueous layer with NaCl before extraction to "salt out" the product into the organic phase.- Increase the number of extractions (e.g., from 3 to 5) with smaller volumes of organic solvent.
Product is an Oil
- This is common for low molecular weight or non-crystalline free bases.
- This is not necessarily a problem. Confirm purity by NMR or LC-MS. If impurities are present, consider purification by column chromatography or conversion back to a different, more easily crystallizable salt (e.g., hydrochloride).
Scenario 2: Purification via Ion-Exchange Chromatography
Q6: My azetidine free base is an oil that is difficult to purify, or the basic extraction gives a messy crude product. Is there a better way?
A: Yes. Solid-phase extraction using a strong cation-exchange (SCX) cartridge is an excellent and often superior method for both removing the oxalate counterion and purifying the amine in a single operation.[12][13] This technique is particularly valuable for non-crystalline products or when baseline separation from non-basic impurities is required.[12]
The SCX resin contains strongly acidic functional groups (like sulfonic acid) bonded to a solid support (e.g., silica).[12]
Catch (Binding): When a solution of the azetidine oxalate salt is passed through the column (typically in a solvent like methanol), the protonated, positively charged azetidinium cation is "caught" by the negatively charged resin via an ionic interaction.
Wash: The oxalate counterion and any neutral or acidic impurities do not bind to the resin and are washed away with a neutral solvent (e.g., methanol).
Release (Elution): A basic solution, most commonly ammonia in methanol, is then used to elute the product. The ammonia deprotonates the bound azetidinium cation, releasing the neutral azetidine free base from the column.[12][13]
Caption: "Catch and Release" workflow for SCX purification.
Prepare the Cartridge: Select an SCX cartridge with a binding capacity appropriate for the amount of your azetidine salt. Pre-condition the cartridge by washing it with methanol.
Load the Sample: Dissolve the azetidine oxalate salt in a minimal amount of methanol (or DCM). Load this solution onto the top of the SCX cartridge and allow it to slowly pass through, collecting the flow-through. Re-apply the flow-through to the cartridge to ensure complete binding.
Wash: Wash the cartridge with several column volumes of methanol to elute the oxalate counterion and any non-basic impurities. You can monitor the eluent by TLC or LC-MS to determine when all impurities have been removed.
Elute the Product: Elute the desired azetidine free base from the cartridge using a solution of ammonia in methanol (typically 2 M). Collect the basic eluent in fractions.
Isolate: Combine the fractions containing the product (as determined by TLC or LC-MS) and concentrate under reduced pressure to remove the solvent and excess ammonia.
Q7: I'm getting poor recovery from my SCX column. What's going wrong?
A: Recovery issues from SCX columns can usually be traced to a few key steps.
Observed Issue
Potential Cause
Recommended Solution
Product Found in Wash
- Column was overloaded (exceeded binding capacity).- Azetidine is not basic enough to bind strongly.
- Use a larger SCX cartridge or reduce the amount of starting material.- Ensure the loading solvent is not basic. For very weakly basic amines, this method may be less effective.
No Product Elutes
- Azetidine is very strongly bound.- Elution solution is not sufficiently basic.
- Use a more concentrated eluting solution (e.g., increase from 2 M to 7 M NH₃ in methanol).- Allow the basic solution to sit on the column for a period (e.g., 10-15 minutes) before eluting to ensure complete neutralization.
Method Comparison Summary
Feature
Basic Liquid-Liquid Extraction
Ion-Exchange Chromatography (SCX)
Primary Use Case
Routine, large-scale free-basing of relatively clean salts.
Purification of crude mixtures; isolation of non-crystalline products.
Speed
Fast for single samples.
Can be slower due to column steps, but automatable for multiple samples.
Purity Achieved
Dependent on the purity of the starting salt.
High; effectively removes non-basic and acidic impurities.
Scalability
Excellent; easily scaled from mg to kg.
Scalable, but requires larger, more expensive columns for large quantities.
Ease of Use
Simple, standard lab technique.
Requires some familiarity with chromatography techniques.
Key Limitation
Can be problematic with emulsions; does not remove non-basic impurities.
Higher cost of consumables (cartridges); may not be suitable for very weakly basic amines.
References
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos. [Link]
Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid - Cole-Parmer. (2006, March 22). Cole-Parmer. [Link]
Ray, U. K., & Lims, N. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. [Link]
Ion Exchange Reclaimers for Amine Cleaning & Purification. (n.d.). GP GASPACK S.A. [Link]
Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. [Link]
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). [www.rhodium.ws]. [Link]
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Medicinal Chemistry Letters. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society. [Link]
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. [Link]
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. [Link]
Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (2023, August 25). Foods. [Link]
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (n.d.). PMC - NIH. [Link]
Oxalate removal by differing dialysis techniques. (n.d.). PubMed. [Link]
Technical Support Center: Optimizing Azetidine-Pyridine Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Palladium-Catalyzed Azetidine-Pyridine Coupling. As a Senior Application Scientist, I've designed this g...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Azetidine-Pyridine Coupling. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for this challenging yet crucial transformation in modern drug discovery. This resource is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the palladium-catalyzed coupling of azetidines with pyridines, providing foundational knowledge for your experimental design.
Q1: What are the primary challenges in coupling azetidines with pyridines?
A: The coupling of azetidines with pyridines presents a unique set of challenges stemming from the inherent properties of both coupling partners. Azetidines, as strained four-membered rings, can be prone to ring-opening side reactions under harsh conditions.[1][2] Pyridines, on the other hand, are electron-deficient heterocycles and can act as catalyst inhibitors by strongly coordinating to the palladium center, which can hinder the catalytic cycle.[3]
Q2: Why is reaction temperature a critical parameter to optimize in this specific coupling?
A: Temperature plays a multifaceted role in the azetidine-pyridine coupling and its optimization is a delicate balance. Elevated temperatures are often necessary to overcome the activation barriers for the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] However, excessively high temperatures can lead to several undesirable outcomes:
Catalyst Decomposition: Palladium catalysts, particularly when coordinated to certain ligands, can degrade at high temperatures, leading to the formation of inactive palladium black and a stall in the reaction.[5][6]
Side Product Formation: Higher temperatures can promote side reactions such as hydrodehalogenation of the pyridine starting material or homocoupling of the reactants.[4]
Azetidine Ring Instability: The strained azetidine ring may become more susceptible to decomposition or rearrangement at elevated temperatures.[1][2]
Therefore, a systematic temperature screening is crucial to identify the optimal window that maximizes the rate of the desired C-N bond formation while minimizing catalyst deactivation and side reactions.
Q3: How do the electronic properties of the pyridine coupling partner affect the reaction?
A: The electronic nature of the pyridine ring significantly influences its reactivity. Electron-withdrawing groups on the pyridine ring can make the C-X (X = halide) bond more susceptible to oxidative addition, a key step in the catalytic cycle. Conversely, electron-donating groups can make the pyridine a stronger Lewis base, increasing its potential to inhibit the palladium catalyst. This makes the optimization of reaction conditions, including temperature, even more critical for electronically rich pyridines.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your azetidine-pyridine coupling experiments.
Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I address them?
A: Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is key.
dot
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my pyridine starting material. How can I minimize this?
A: Hydrodehalogenation, the replacement of the halide on the pyridine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It often becomes more prevalent at higher temperatures.
Causality: This side reaction can occur through various pathways, including the reaction of the palladium-hydride species (formed from β-hydride elimination or reaction with trace water) with the aryl halide. Elevated temperatures can accelerate these undesired pathways.
Solutions:
Lower the Reaction Temperature: This is often the most effective first step. A decrease of 10-20 °C can significantly suppress hydrodehalogenation without completely halting the desired reaction.
Optimize the Base: The choice of base can influence the formation of palladium-hydride species. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may be beneficial.
Ligand Selection: Certain ligands can better stabilize the catalytic intermediates and disfavor the pathways leading to hydrodehalogenation. Consider screening bulky, electron-rich phosphine ligands.
Q3: My reaction starts well but then stalls, and I observe a black precipitate. What is happening and what can I do?
A: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[5][6] This leads to a decrease in the concentration of the active catalyst and a stalled reaction.
Causality: Catalyst decomposition is often accelerated by high temperatures.[5][6] The pyridine substrate itself can also contribute to catalyst instability by displacing the stabilizing phosphine ligand, leaving the palladium center more susceptible to aggregation.
Solutions:
Reduce the Reaction Temperature: As with hydrodehalogenation, lowering the temperature is a primary strategy to improve catalyst stability.
Increase Ligand to Palladium Ratio: Adding a slight excess of the phosphine ligand can help to better stabilize the palladium catalyst and prevent aggregation, especially in the presence of a coordinating substrate like pyridine.
Use a Pre-catalyst: Modern, well-defined palladium pre-catalysts are often more stable and form the active catalytic species more cleanly than generating the catalyst in situ from a palladium(II) source like Pd(OAc)₂.[4]
III. Experimental Protocols & Data
This section provides a detailed protocol for optimizing the reaction temperature for your azetidine-pyridine coupling and presents illustrative data on how temperature can affect the reaction outcome.
Protocol: Temperature Optimization for Azetidine-Pyridine Coupling
This protocol outlines a systematic approach to identify the optimal reaction temperature for your specific substrates.
dot
Caption: Workflow for temperature optimization.
Step-by-Step Methodology:
Reaction Setup: In parallel, set up at least three identical reactions in sealed vials under an inert atmosphere (e.g., argon or nitrogen). Each reaction should contain the azetidine (1.0 equiv.), the halopyridine (1.2 equiv.), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 2.4 mol%), and the base (e.g., 1.4 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
Temperature Control: Place each reaction vial in a pre-heated heating block or oil bath set to a different temperature. A good starting range is typically 80 °C, 100 °C, and 120 °C.[3]
Reaction Monitoring: At regular intervals (e.g., 2, 6, 12, and 24 hours), carefully take a small aliquot from each reaction mixture.
Analysis: Quench the aliquots and analyze them by a suitable method (TLC, LC-MS, or GC-MS) to determine the conversion of starting materials, the yield of the desired product, and the formation of any major side products.
Data Evaluation: Plot the yield of the desired product versus time for each temperature. Also, quantify the major side products at the final time point for each temperature.
Optimal Temperature Selection: The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity. It may not necessarily be the temperature that gives the fastest initial rate, but rather the one that leads to the highest isolated yield of the desired product with minimal side reactions.
Illustrative Data: The Effect of Temperature on Azetidine-Pyridine Coupling
The following table provides a hypothetical but representative example of how temperature can influence the outcome of an azetidine-pyridine coupling reaction.
Temperature (°C)
Reaction Time (h)
Conversion (%)
Yield of Product (%)
Hydrodehalogenation (%)
80
24
65
60
<5
100
12
>95
85
10
120
6
>95
70
25
Data Interpretation:
At 80 °C , the reaction is slow and does not reach full conversion within 24 hours, but the formation of the hydrodehalogenation side product is minimal.
At 100 °C , the reaction proceeds to completion in a reasonable timeframe, providing a good yield of the desired product with a manageable level of the side product.
At 120 °C , the reaction is much faster, but the yield of the desired product is lower due to a significant increase in the hydrodehalogenation side reaction and potential catalyst decomposition.
In this example, 100 °C would be considered the optimal temperature.
IV. Mechanistic Insights: The Role of Temperature in the Catalytic Cycle
Understanding the effect of temperature on the individual steps of the Buchwald-Hartwig catalytic cycle can empower you to make more informed decisions during your optimization studies.
dot
Caption: The Buchwald-Hartwig catalytic cycle.
Oxidative Addition (OA): This is often the rate-limiting step of the catalytic cycle, especially with less reactive aryl halides like chloropyridines.[7] Increasing the temperature provides the necessary thermal energy to overcome the activation barrier for the insertion of the Pd(0) catalyst into the C-X bond of the pyridine.
Reductive Elimination (RE): This is the final C-N bond-forming step. The rate of reductive elimination is also temperature-dependent. For sterically hindered substrates or electronically challenging combinations, higher temperatures may be required to promote this step and release the product from the palladium center.
The optimal temperature will be one that accelerates both the oxidative addition and reductive elimination steps of the desired reaction pathway more than it accelerates competing side reactions and catalyst decomposition.
V. References
Surry, D. S.; Buchwald, S. L. Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. Tetrahedron2019 , 75 (32), 4199-4211. [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]
Poisoning and deactivation of palladium catalysts. ResearchGate. 2001 . [Link]
Would catalyst lose its activity when coupling reactions meet a pause on heating?. ResearchGate. 2017 . [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 2015 . [Link]
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. PMC. [Link]
Understanding the Catalytic Deactivation upon Hydrothermal Aging at 850 °C of WO 3 /Fe-Cu-ZSM-5 Catalyst for Selective Catalytic Reduction of NO by NH 3. MDPI. 2022 . [Link]
Optimization of the reaction conditions a. ResearchGate. [Link]
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. PMC. [Link]
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC. [Link]
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. University of Sheffield. 2006 . [Link]
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. 2015 . [Link]
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. PMC. 2020 . [Link]
A "Pool and Split" Approach to the Optimization of Challenging Pd-Catalyzed C-N Cross-Coupling Reactions. PubMed. 2022 . [Link]
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
Optimization of the reaction conditions a. ResearchGate. [Link]
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]
Mechanism of Pyridine-Catalyzed SiO2 Atomic Layer Deposition Studied by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry C. 2006 . [Link]
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]
Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. 2009 . [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024 . [Link]
Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. 2016 . [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
LCMS identification of azetidin-3-yl(pyridin-2-yl)methanol impurities
An In-Depth Technical Guide to the LC-MS Identification of Impurities in Azetidin-3-yl(pyridin-2-yl)methanol Authored by: A Senior Application Scientist Introduction: The Imperative of Purity in Modern Pharmaceuticals Az...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the LC-MS Identification of Impurities in Azetidin-3-yl(pyridin-2-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Imperative of Purity in Modern Pharmaceuticals
Azetidin-3-yl(pyridin-2-yl)methanol is a key structural motif in contemporary medicinal chemistry. Its unique combination of a strained, sp3-rich azetidine ring and a coordinating pyridine moiety makes it a valuable building block for developing novel therapeutics.[1][2] The azetidine scaffold can enhance metabolic stability and receptor affinity, while the pyridine group provides a key interaction point for biological targets.[2] However, as with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is not just a matter of quality control; it is a fundamental requirement for safety and efficacy.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[3][4] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities, with any unknown impurity above 0.1% requiring full structural characterization.[5][6] These impurities can arise from the synthetic process, degradation over time, or be inherent to the starting materials.[6][7] Even trace amounts can possess undesirable toxicological properties or affect the stability and performance of the final drug product.
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification and characterization of potential impurities in azetidin-3-yl(pyridin-2-yl)methanol. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in developing self-validating and regulatory-compliant analytical protocols.
Anticipating the Unknown: A Structural Approach to Potential Impurities
The molecular structure of azetidin-3-yl(pyridin-2-yl)methanol—containing a secondary alcohol, a chiral center, and two basic nitrogen atoms—provides a logical starting point for predicting potential impurities. A comprehensive analysis must consider impurities from two primary sources: the manufacturing process and degradation.
Process-Related Impurities: These are by-products of the chemical synthesis. While the exact route may be proprietary, we can anticipate common impurities such as unreacted starting materials, intermediates, or products from side-reactions (e.g., over-alkylation, dimerization).
Degradation Products: These impurities form when the molecule is subjected to stress, such as heat, light, humidity, acid, base, or oxidation.[8] Forced degradation studies, a cornerstone of stability testing, are intentionally designed to generate and identify these products, thereby establishing the stability-indicating nature of an analytical method.[9][10]
Chiral Impurities: As the molecule is chiral, its opposite enantiomer is considered an impurity. Enantiomers can have vastly different pharmacological and toxicological profiles, making their separation and quantification critical.[11]
The following diagram illustrates the logical relationships between the parent compound and its potential impurity classes.
Caption: Logical map of potential impurity classes for the target compound.
A Comparative Guide to LC-MS Methodologies
The selection of an LC-MS methodology is dictated by the analytical goal. Is the objective to quantify a known impurity, screen for unknowns, or resolve stereoisomers? Each requires a tailored approach. The combination of a chromatographic separation (LC) with a sensitive and specific detector (MS) provides the premier platform for this task.[12]
Chromatographic Strategies: The Art of Separation
1. Reversed-Phase Liquid Chromatography (RP-LC): The Workhorse for General Profiling
RP-LC is the dominant technique for pharmaceutical impurity analysis due to its versatility and robustness. The primary consideration is achieving adequate resolution between the main component and all related impurities.
Column Chemistry:
C18 (Octadecylsilane): The universal starting point. Its hydrophobic nature provides excellent retention for a broad range of organic molecules.
Phenyl-Hexyl: A highly recommended alternative. The phenyl phase can induce pi-pi stacking interactions with the pyridine ring of the analyte, offering a different selectivity (orthogonal selectivity) compared to C18, which can be crucial for separating structurally similar impurities.
Embedded Polar Group (EPG): These columns contain a polar group (e.g., carbamate) near the silica surface, which helps to shield residual silanols. This significantly improves peak shape for basic compounds like our target molecule, preventing peak tailing and enhancing sensitivity.
Mobile Phase Selection:
Solvents: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency.
Additives: The use of an acidic modifier is essential for achieving good peak shape and ensuring efficient ionization in positive ESI mode. 0.1% Formic Acid is the standard choice. For challenging separations, a buffer like 10 mM Ammonium Formate can be used to control pH and improve reproducibility.[13]
2. Chiral Liquid Chromatography: Resolving the Mirror Image
Separating enantiomers requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are exceptionally versatile and should be the first choice.[11][14] Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) have shown great success in separating similar chiral amines and alcohols.[15]
Mobile Phase: Chiral separations often employ different solvent systems than RP-LC.
Normal Phase: Mixtures of alkanes (e.g., heptane) with an alcohol (e.g., ethanol, isopropanol).
Polar Organic Mode: Mixtures of polar organic solvents like acetonitrile and methanol, often with a basic additive like diethylamine (DEA) to improve peak shape and resolution for amine-containing compounds.[16]
Mass Spectrometric Strategies: The Power of Detection
1. Ionization Mode
Given the presence of two basic nitrogen atoms in the azetidine and pyridine rings, Electrospray Ionization in Positive Ion Mode (ESI+) is the unequivocal choice. These sites are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
2. Mass Analyzer Comparison
The choice of mass analyzer directly impacts the quality and type of data obtained.
Triple Quadrupole (QqQ): This is the gold standard for targeted quantification. By operating in Multiple Reaction Monitoring (MRM) mode, it offers unparalleled sensitivity and selectivity for known impurities.[17] It is ideal for routine quality control once impurity standards are available.
Time-of-Flight (TOF) & Orbitrap (High-Resolution Mass Spectrometry - HRMS): These analyzers are essential for identifying unknown impurities. Their ability to measure mass with high accuracy (typically < 5 ppm) allows for the confident determination of an impurity's elemental composition from its exact mass.[18]
Quadrupole-TOF (Q-TOF) & Quadrupole-Orbitrap (Q-Orbitrap): These hybrid instruments represent the pinnacle of capability for impurity identification. They combine the precursor ion selection of a quadrupole with HRMS detection and fragmentation (MS/MS) capabilities. This allows for the isolation of an impurity peak, determination of its elemental formula, and generation of fragment ions that provide a structural fingerprint, enabling full structure elucidation.[19]
Performance Comparison Summary
Methodology
Primary Application
Resolution
Sensitivity
Key Advantage
Key Limitation
RP-LC / QqQ-MS
Quantification of known impurities
High
Exceptional
Best for routine QC, high throughput
Not suitable for unknown identification
RP-LC / HRMS (TOF, Orbitrap)
Screening and identification of unknowns
High
Very Good
Provides accurate mass for formula determination
MS/MS fragmentation may be less specific without precursor isolation
RP-LC / Q-HRMS (Q-TOF, Q-Orbitrap)
Full characterization of unknown impurities
High
Excellent
Gold standard for structural elucidation (accurate mass + MS/MS)
Higher instrument cost and complexity
Chiral LC / UV-MS
Chiral purity, enantiomer quantification
Very High (Chiral)
Good
Essential for stereoisomer separation
Limited to chiral impurities; requires specialized columns
Field-Proven Experimental Protocols
The following protocols provide a robust starting point for analysis. They are designed to be self-validating by incorporating system suitability checks and controls.
Protocol 1: General Impurity Profiling and Identification via RP-LC-Q-HRMS
This workflow is designed to separate, detect, and identify a broad range of potential process-related and degradation impurities.
Workflow Diagram:
Caption: Workflow for general impurity identification using RP-LC-Q-HRMS.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve the azetidin-3-yl(pyridin-2-yl)methanol sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.5 mg/mL.
Vortex to ensure complete dissolution.
Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.
LC Conditions (Example):
System: UPLC or HPLC system.
Column: Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Conditions (Example - Q-TOF):
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 450 °C.
Acquisition Mode:
MS1 (Full Scan): Mass range 50-1000 m/z.
MS2 (Data-Dependent Acquisition): Isolate and fragment the top 3 most intense ions from the MS1 scan that exceed a predefined intensity threshold. Use a collision energy ramp (e.g., 15-40 eV) to generate rich fragmentation spectra.
Protocol 2: Chiral Purity Analysis via Chiral LC-UV/MS
This method is specifically designed to separate and quantify the enantiomer of the parent compound.
Step-by-Step Methodology:
Sample Preparation:
Dissolve the sample in the mobile phase to a concentration of approximately 0.25 mg/mL.
Filter through a 0.22 µm PTFE syringe filter (select filter material compatible with the organic mobile phase).
LC Conditions (Example):
System: HPLC system.
Column: Chiralpak® IC, 5 µm, 4.6 x 250 mm.
Mobile Phase: 90:10:0.1 (v/v/v) Acetonitrile:Methanol:Diethylamine.
Flow Rate: 0.8 mL/min (isocratic).
Column Temperature: 25 °C.
Injection Volume: 10 µL.
UV Detection: 260 nm (corresponding to the pyridine chromophore).
MS Conditions (Optional Confirmation):
A simple single quadrupole MS can be placed in-line after the UV detector.
Ionization Mode: ESI Positive.
Acquisition Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of the parent compound. This confirms that both chiral peaks have the same mass.
Data Interpretation: A Practical Case Study
Let's hypothesize that a forced degradation study under oxidative conditions (e.g., H₂O₂) produced a new impurity peak eluting just before the main API peak.
Hypothetical Impurity: Azetidin-3-yl(pyridin-2-yl)methanone (Oxidation of the alcohol to a ketone).
Formula: C₁₀H₁₂N₂O
Monoisotopic Mass: 176.0950
Expected [M+H]⁺: 177.1026
Analytical Steps:
Accurate Mass Confirmation: The HRMS data for the impurity peak shows an [M+H]⁺ ion at m/z 177.1025. This is within 1 ppm of the theoretical mass for the oxidized product, confirming the loss of two hydrogen atoms.
MS/MS Fragmentation Analysis: The key to structural confirmation lies in comparing the fragmentation patterns of the API and the impurity. The loss of the azetidin-3-yl-methanol or azetidin-3-yl-ketone moiety via cleavage at the bond connecting to the pyridine ring is a likely fragmentation pathway.
Caption: Proposed key fragmentation differences between the parent API and its oxidized impurity.
API Fragmentation: We would expect to see a characteristic loss of water (-18 Da) from the alcohol group. A major fragment would likely be the pyridyl cation at m/z 79.0393.
Impurity Fragmentation: The impurity, lacking the alcohol, will not show a facile loss of water. Instead, a dominant fragment would be the pyridylcarbonyl cation at m/z 106.0444, resulting from the cleavage of the bond to the azetidine ring. This difference in fragmentation provides conclusive evidence for the location of the oxidation.
Conclusion and Strategic Recommendations
The effective identification of impurities in azetidin-3-yl(pyridin-2-yl)methanol is not a one-size-fits-all process. It requires a strategic, phase-appropriate application of orthogonal LC-MS methodologies.
For Early-Stage Development: A comprehensive approach using RP-LC coupled to a Q-TOF or Q-Orbitrap system is paramount. This allows for the simultaneous discovery and structural elucidation of unknown process and degradation impurities, which is essential for process optimization and understanding the molecule's intrinsic stability.
For Chiral Purity: A dedicated chiral LC method , often with UV detection for simplicity and robustness, should be developed early and validated. MS can be used for peak identity confirmation.
For Late-Stage QC and Batch Release: Once impurities are identified and characterized, the methodology can be streamlined. A validated RP-LC method coupled to a triple quadrupole (QqQ) MS operating in MRM mode will provide the highest sensitivity, selectivity, and throughput for quantifying a defined list of impurities.
By understanding the chemical nature of the target molecule and leveraging the complementary strengths of different LC-MS technologies, researchers can build a robust, reliable, and regulatory-compliant impurity profiling package, ensuring the quality and safety of the final pharmaceutical product.
References
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Meghana, G., et al. (2022). ICH GUIDELINES FOR IMPURITY PROFILE. World Journal of Pharmaceutical Research, 11(5), 1985-1997. [Link]
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
Zhang, J., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 20(11), 1086-1098.
Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
Zhong, Q., et al. (2013). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. Pharmaceutical development and technology, 18(4), 877-882. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2610169.
Khan, M. A. M. (2014). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES.
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of enzyme inhibition and medicinal chemistry, 41(1), 2610169. [Link]
Müller, T., et al. (2012). Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). Journal of the American Society for Mass Spectrometry, 23(8), 1404-1420.
Chocholouš, P., & Vitha, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. TrAC Trends in Analytical Chemistry, 180, 117940.
Sharma, V. K. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2). [Link]
Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542.
Azetidin-3-yl(pyridin-2-yl)methanol vs. Pyrrolidine Analogs: A Comparative Scaffold Analysis
Topic: Azetidin-3-yl(pyridin-2-yl)methanol vs. Pyrrolidine Analogs Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Azetidin-3-yl(pyridin-2-yl)methanol vs. Pyrrolidine Analogs Activity
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine ring—is a high-impact strategy for optimizing lead compounds. This guide analyzes the specific scaffold hop from Pyrrolidin-3-yl(pyridin-2-yl)methanol to Azetidin-3-yl(pyridin-2-yl)methanol (e.g., CAS 1864063-64-8).
While pyrrolidines are ubiquitous "privileged structures," they often suffer from high lipophilicity and metabolic liability. The azetidine analog offers a distinct physicochemical profile: lowered lipophilicity (LogD) , altered vector orientation , and enhanced metabolic stability , often without sacrificing potency. This guide provides a technical breakdown of why and how to execute this scaffold hop.
Structural & Physicochemical Comparison
The transition from a 5-membered to a 4-membered ring induces significant electronic and steric changes.
Physicochemical Profile
The following table synthesizes data based on general structure-activity relationship (SAR) principles for this specific motif.
Property
Pyrrolidine Analog (5-Membered)
Azetidine Analog (4-Membered)
Impact on Drug Design
Ring Strain
~6 kcal/mol
~26 kcal/mol
Azetidine is more rigid; ring strain can alter amine basicity and reactivity.
Lipophilicity (cLogP)
Higher (Baseline)
Lower (~0.4 - 0.8 units)
Critical Benefit: Azetidine improves aqueous solubility and lowers LLE (Lipophilic Ligand Efficiency).
Basicity (pKa)
~11.3 (Secondary Amine)
~11.0 - 11.3
Minimal shift, but azetidine is slightly less basic due to increased s-character in the N-C bonds.
Conformation
Flexible "Envelope"
Puckered "Butterfly"
Azetidine provides a defined vector; reduces entropic penalty upon binding.
Ligand Efficiency (LE)
Moderate
High
Lower MW and C-count with maintained potency increases LE.
Vector Analysis (The "Butterfly" Effect)
The angle of the substituent at the 3-position differs significantly.
Pyrrolidine: The C3 substituent projects equatorially or axially with significant conformational freedom.
Azetidine: The ring is puckered (butterfly shape). The C3 substituent (the pyridine-methanol group) is projected with a distinct vector that is often orthogonal to the lone pair of the nitrogen. This rigidity is crucial for receptors like nAChR (Nicotinic Acetylcholine Receptors) and S1P1 , where the "head group" alignment dictates efficacy.
Biological Activity & Causality[3]
Nicotinic Acetylcholine Receptor (nAChR) Context
The pyridine-ether and pyridine-methanol motifs are classic pharmacophores for nAChR agonists (e.g., A-85380).
Pyrrolidine: Often exhibits high affinity but lower subtype selectivity (binding both α4β2 and α7).
Azetidine: The rigid distance between the basic nitrogen and the pyridine ring (approx. 5-6 Å) in azetidine analogs often optimizes binding to the cation-π interaction site in the receptor.
Experimental Insight: Azetidine analogs frequently show improved selectivity for α4β2 over α3β4 subtypes compared to pyrrolidines, reducing ganglionic side effects.
Metabolic Stability (Microsomal Stability)
One of the primary drivers for this scaffold hop is metabolic stability.
Mechanism: Pyrrolidines are prone to α-carbon oxidation (by CYP450s) leading to ring opening or lactam formation.
Azetidine Advantage: The high ring strain and geometric constraints of the azetidine ring make the formation of the radical intermediate at the α-carbon energetically less favorable. Consequently, Azetidin-3-yl(pyridin-2-yl)methanol derivatives typically exhibit longer half-lives (t1/2) in liver microsomes (RLM/HLM) compared to their pyrrolidine counterparts.
Experimental Protocols
Synthesis of Azetidin-3-yl(pyridin-2-yl)methanol
Context: This protocol describes the formation of the core scaffold via a Grignard/Lithiation addition to a ketone.
Reagents:
1-Boc-3-azetidinone (Starting material)
2-Bromopyridine
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard)
Solvent: Dry THF or Diethyl ether
Protocol:
Activation: In a flame-dried flask under Argon, dissolve 2-bromopyridine (1.0 eq) in dry THF. Cool to -78°C.
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C to generate 2-lithiopyridine (deep red color).
Addition: Dissolve 1-Boc-3-azetidinone (1.0 eq) in dry THF and add dropwise to the lithiated pyridine solution.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).
Deprotection (Optional): To obtain the free amine (CAS 1864063-64-8 as salt), treat the Boc-intermediate with TFA/DCM (1:1) or HCl/Dioxane.
In Vitro Microsomal Stability Assay
Objective: Validate the metabolic superiority of the azetidine scaffold.
Preparation: Prepare 1 µM test compound (Azetidine vs Pyrrolidine) in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction immediately with ice-cold Acetonitrile containing Internal Standard (IS).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (
).
Visualizations
Scaffold Hop Decision Logic
The following diagram illustrates the decision-making process for switching from Pyrrolidine to Azetidine.
Caption: Logical workflow for applying the Azetidine Switch to solve ADME liabilities in pyrrolidine-based leads.
Synthesis Workflow
Visualizing the synthesis of the target carbinol.
Caption: Synthetic route for generating the Azetidin-3-yl(pyridin-2-yl)methanol scaffold.
References
Scaffold Hopping Principles: "Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs." PubMed. Link
Nicotinic Ligand Design: "Design and synthesis of 3-(2-azetidinylmethoxy)pyridine (A-85380) analogs." Journal of Medicinal Chemistry. Link
Chemical Supplier Data: "Azetidin-3-yl(pyridin-2-yl)methanol oxalate (CAS 1864063-64-8) Product Page."[1][2][3][4] ChemScene/BLD Pharm. Link
Metabolic Stability: "Ring contraction as a strategy for improving metabolic stability: Azetidine vs Pyrrolidine." Drug Discovery Today. Link